
CID 78061187
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78061187” is known as a cyclin A/B inhibitor. Cyclin A/B inhibitors are a class of compounds that target cyclin-dependent kinases, which are crucial for cell cycle regulation. These inhibitors have shown potential in treating various types of cancers by disrupting the cell cycle and preventing tumor growth.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclin A/B inhibitors typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance the compound’s activity. One common synthetic route involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods
Industrial production of cyclin A/B inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclin A/B inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Cyclin A/B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study cell cycle regulation and the role of cyclin-dependent kinases in various biological processes.
Biology: Employed in research to understand the mechanisms of cell division and the development of cancer.
Industry: Utilized in the development of new cancer treatments and in drug discovery programs.
Mécanisme D'action
Cyclin A/B inhibitors exert their effects by targeting cyclin-dependent kinases, specifically cyclin A and cyclin B. These kinases play a crucial role in regulating the cell cycle, and their inhibition disrupts the progression of the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include the inhibition of cyclin A and cyclin B, which prevents the phosphorylation of key substrates required for cell cycle progression .
Comparaison Avec Des Composés Similaires
Cyclin A/B inhibitors can be compared with other cyclin-dependent kinase inhibitors, such as:
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor used in the treatment of hormone receptor-positive breast cancer.
Ribociclib: Another cyclin-dependent kinase 4/6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4/6 inhibitor with a broader range of activity against various cancers.
Cyclin A/B inhibitors are unique in their specific targeting of cyclin A and cyclin B, making them particularly effective against cancers with high E2F expression .
Propriétés
Formule moléculaire |
C70H91LiSn4 |
|---|---|
Poids moléculaire |
1414.3 g/mol |
InChI |
InChI=1S/7C10H13.Li.4Sn/c7*1-3-9-6-5-7-10(4-2)8-9;;;;;/h7*5-7H,3-4H2,1-2H3;;;;; |
Clé InChI |
VLXPNVPOFIZSJB-UHFFFAOYSA-N |
SMILES canonique |
[Li].CCC1=C(C(=CC=C1)CC)[Sn].CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
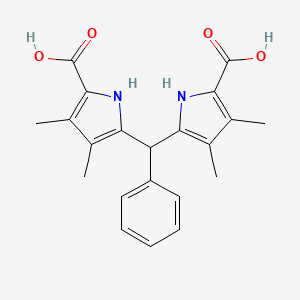

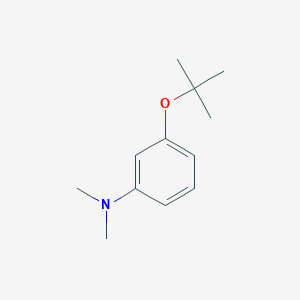
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
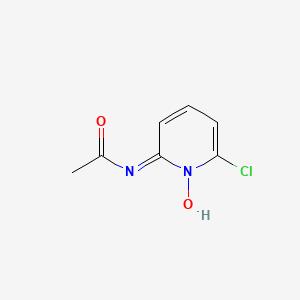

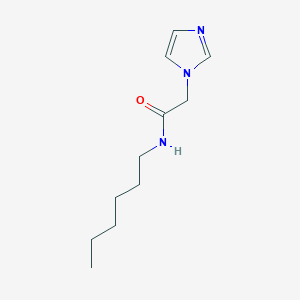
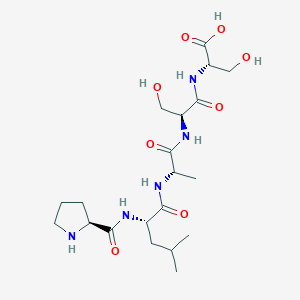
![3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12543109.png)

